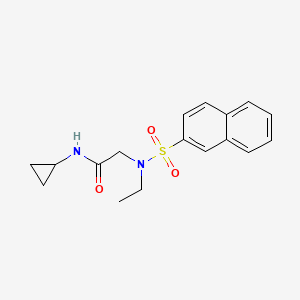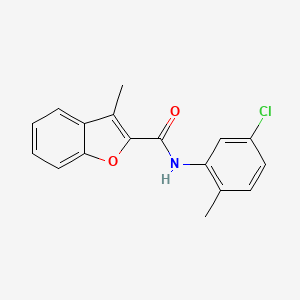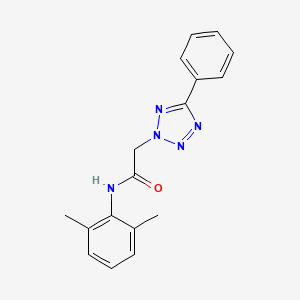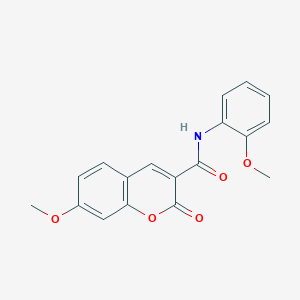![molecular formula C14H17N3O2S B5851989 isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 5528-06-3](/img/structure/B5851989.png)
isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate, commonly known as ITC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ITC is a carbamate derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. In
Mécanisme D'action
The mechanism of action of ITC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential molecules in microorganisms. ITC has been shown to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger, by targeting their cell wall synthesis. It has also been shown to inhibit the growth of several bacteria, including Escherichia coli and Staphylococcus aureus, by targeting their DNA replication and protein synthesis.
Biochemical and Physiological Effects:
ITC has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ITC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in several cell lines, making it a safe candidate for in vitro experiments. However, ITC has several limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on ITC. One potential direction is the development of new drugs based on ITC's antifungal, antibacterial, and antiviral properties. Another direction is the exploration of ITC's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of ITC and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, ITC is a promising compound with potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have antifungal, antibacterial, and antiviral properties. Its mechanism of action is not fully understood, but it has several biochemical and physiological effects that make it a promising candidate for the development of new drugs. While ITC has several advantages for lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential applications of ITC in scientific research.
Méthodes De Synthèse
The synthesis of ITC involves the reaction of 4-methylphenyl isothiocyanate with isobutyl carbamate in the presence of a catalyst. The reaction yields ITC as a white crystalline solid with a melting point of 129-131°C. The purity of ITC can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
ITC has been extensively used in scientific research due to its potential applications as a bioactive compound. It has been shown to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. ITC has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2-methylpropyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-19-14(18)15-13-17-16-12(20-13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUUPLNOWKAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970602 |
Source


|
| Record name | 2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
CAS RN |
5528-06-3 |
Source


|
| Record name | 2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)

amino]ethanol](/img/structure/B5851951.png)





![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)

![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)